1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone
Description
The compound 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone features a hybrid structure combining a dihydroquinoline moiety, a pyridazine ring substituted with a furan-2-yl group, and a sulfanylethanone linker. The furan substituent may enhance π-π stacking interactions with biological targets, while the sulfanyl group could influence redox properties or binding affinity.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-19(22-11-3-6-14-5-1-2-7-16(14)22)13-25-18-10-9-15(20-21-18)17-8-4-12-24-17/h1-2,4-5,7-10,12H,3,6,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGBAMYQGNWMFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone is a heterocyclic compound that has garnered attention for its potential biological activities. This compound integrates diverse structural elements, including quinoline and pyridazine moieties, which have been associated with various pharmacological effects. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The presence of these elements contributes to the compound's unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O2S |
| Molecular Weight | 365.5 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound likely stems from its ability to interact with specific enzymes or receptors within biological systems. Similar compounds have shown potential in inhibiting key enzymes involved in cellular proliferation and microbial growth, suggesting applications in treating diseases such as cancer and infections.
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities:
- Antimicrobial Activity : Compounds in the quinoline and pyridazine classes have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have shown that related compounds can inhibit the growth of Candida albicans and Staphylococcus aureus at minimal inhibitory concentrations (MIC) around 16 µg/mL .
- Anticancer Potential : The compound's structure suggests potential anticancer activity. Studies involving pyridazine derivatives have reported promising anti-proliferative effects against colon carcinoma cell lines (HCT116), indicating that this class of compounds may be effective in cancer treatment .
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of aldosterone synthase (CYP11B2), which plays a critical role in regulating blood pressure and electrolyte balance. This inhibition could lead to therapeutic applications in managing hypertension .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several quinoline derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 8 to 32 µg/mL.
Case Study 2: Anticancer Activity
In another investigation focusing on pyridazine derivatives, researchers synthesized a series of compounds and assessed their cytotoxic effects on various cancer cell lines. The results revealed that certain derivatives significantly inhibited cell growth at concentrations as low as 10 µM, highlighting their potential as anticancer agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound belongs to a family of sulfanylethanone derivatives with modular substituents. Key analogues include:
1-(Azepan-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone (Compound A)
- Structural Difference: Replaces the dihydroquinoline ring with an azepane (7-membered saturated ring).
- Molecular Formula : C₁₆H₁₉N₃O₂S (vs. C₁₉H₁₈N₃O₂S for the target compound).
- Molecular Weight : 317.4 g/mol (lower due to azepane’s reduced aromaticity).
- Solubility : 46 µg/mL at pH 7.4, suggesting moderate hydrophilicity .
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone (Compound B)
- Structural Difference : Substitutes furan-2-yl with 3-methoxyphenyl on the pyridazine ring.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone (Compound C)
- Structural Difference: Features a dimethoxyphenyl-substituted dihydroquinoline and a furan-2-yl methanone group.
- Pharmacological Relevance : Reported in pharmacological studies for target interactions, though specific data are pending .
1-(3,4-dihydroquinolin-1(2H)-yl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one (Compound D)
Physicochemical and Pharmacological Comparisons
Key Observations :
- Solubility: Compound A’s azepane ring improves solubility compared to dihydroquinoline-based analogues, critical for oral bioavailability.
- Substituent Effects : Electron-rich groups (furan, methoxyphenyl) may enhance binding to aromatic-rich enzyme pockets, while thiazole (Compound D) adds steric bulk.
- Molecular Weight : Larger analogues (e.g., Compound D) may face challenges in crossing biological membranes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
